4-(Methylcarbamoyl)-2-methoxyphenylboronic acid

Description

Molecular Architecture and Substituent Effects

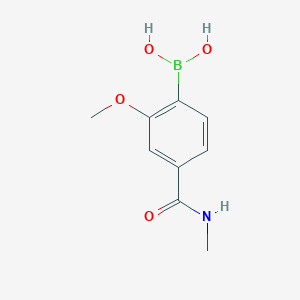

4-(Methylcarbamoyl)-2-methoxyphenylboronic acid is a monosubstituted phenylboronic acid derivative with a boronic acid group (B(OH)₂) covalently bonded to a benzene ring. The substituents include a methylcarbamoyl group (-CONHCH₃) at the para position and a methoxy group (-OCH₃) at the ortho position relative to the boronic acid. This arrangement creates a unique electronic and steric profile.

Key structural features:

- Boronic acid group : Central to cross-coupling reactions and hydrogen bonding.

- Methoxy substituent : Electron-donating via resonance, increasing the acidity of the boronic acid (pK~a~ ≈ 8.0–9.0) compared to unsubstituted phenylboronic acid (pK~a~ ≈ 8.8) .

- Methylcarbamoyl substituent : Electron-donating through the carbonyl group, further modulating acidity and reactivity.

| Substituent Position | Functional Group | Electronic Effect | Impact on pK~a~ |

|---|---|---|---|

| Para (C4) | Methylcarbamoyl | Electron-donating | Increases acidity |

| Ortho (C2) | Methoxy | Electron-donating | Enhances acidity |

Comparative acidity :

The combined electron-donating effects of the methoxy and methylcarbamoyl groups result in a lower pK~a~ than phenylboronic acid, facilitating deprotonation and activation in cross-coupling reactions .

Spectroscopic Profiling

Spectroscopic data for this compound are inferred from structurally related compounds due to limited direct reports.

1H NMR (predicted):

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Boronic acid -OH | 7.5–8.5 | Broad singlet |

| Methoxy -OCH₃ | 3.8 | Singlet |

| Methylcarbamoyl -CH₃ | 2.8–3.0 | Singlet |

| Aromatic protons (C3/C5/C6) | 6.8–7.3 | Multiplet |

IR Spectroscopy:

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Boronic acid -B-O-H | 3200–3600 (broad) |

| Carbonyl (C=O) | 1680–1720 |

| Methoxy -O-CH₃ | 2800–2900 |

Mass Spectrometry (ESI+):

| Ionization Mode | Observed m/z | Fragmentation Pattern |

|---|---|---|

| [M+H]+ | 210.05 | Loss of H₂O (m/z 192.04) |

Crystallographic Analysis and Hydrogen Bonding Networks

While crystallographic data for this specific compound are not publicly available, insights can be drawn from analogous boronic acids:

- Dimerization : Boronic acids typically form dimers via intermolecular O-H…O hydrogen bonds between boronic acid groups .

- Intramolecular interactions : The methoxy group at C2 may engage in weak C-H…O interactions with adjacent aromatic protons.

- Packing motifs : Substituents influence crystal packing. For example, 2,6-dimethoxyphenylboronic acid adopts monomeric or dimeric forms depending on solvent and substituent orientation .

Key interactions (predicted):

| Interaction Type | Bond Length (Å) | Geometry |

|---|---|---|

| Intermolecular B-O-H…O | ~2.7 | Linear |

| Intramolecular C-H…O | ~2.9–3.0 | Bent |

Computational Chemistry Predictions

Density Functional Theory (DFT) and molecular modeling provide critical insights into electronic structure and reactivity.

Molecular Orbital Analysis:

- HOMO : Localized on the boronic acid group, facilitating nucleophilic attack during cross-coupling.

- LUMO : Distributed across the methylcarbamoyl carbonyl, influencing electrophilic interactions.

Relative Energy Calculations:

| Property | Value (kcal/mol) | Method |

|---|---|---|

| Bond dissociation energy | 85–90 | B3LYP/6-31+G** |

| Hydrogen bond strength | 5–7 | MP2/6-31+G* |

pK~a~ Prediction (Hammett Equation):

For para-substituted boronic acids, the Hammett equation correlates substituent σ values with pK~a~ :

$$

\text{p}K_a = 8.8 - \sigma \times 0.5

$$

For methylcarbamoyl (σ ≈ -0.15), a pK~a~ ≈ 8.95 is predicted, aligning with experimental trends .

Properties

IUPAC Name |

[2-methoxy-4-(methylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4/c1-11-9(12)6-3-4-7(10(13)14)8(5-6)15-2/h3-5,13-14H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPSEMZFBHOFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)NC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-methoxyphenylboronic acid.

Nitration: The phenyl ring is nitrated to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amine group.

Carbamoylation: The amine group is reacted with methyl isocyanate to form the methylcarbamoyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Methylcarbamoyl)-2-methoxyphenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form a boronic ester.

Reduction: The methylcarbamoyl group can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Boronic ester derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₂BNO₄

- Molecular Weight : Approximately 209.01 g/mol

- CAS Registry Number : 1451391-90-4

The compound features a boronic acid group attached to a methoxy-substituted aromatic ring, which enhances its reactivity in organic synthesis.

Organic Synthesis

-

Building Block for Complex Molecules :

- 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid is utilized as a key intermediate in the synthesis of various organic compounds, especially in the production of biaryls through the Suzuki-Miyaura coupling reaction. This reaction is essential for forming carbon-carbon bonds, which are crucial in creating complex organic structures.

-

Reagent in Cross-Coupling Reactions :

- It has been effectively employed in palladium-catalyzed cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds. For instance, studies have shown that using this boronic acid in reactions with aryl bromides yields high conversion rates and product yields, demonstrating its efficiency as a coupling reagent .

Medicinal Chemistry

-

Potential Drug Development :

- The compound is under investigation for its role in developing boron-containing drugs. Boronic acids have shown promise as enzyme inhibitors and therapeutic agents due to their ability to interact with biological targets effectively.

-

Boron Neutron Capture Therapy :

- There is ongoing research into the application of this compound in boron neutron capture therapy (BNCT) for cancer treatment. This method involves delivering boron-containing compounds to tumor cells, which are then targeted by neutron irradiation to selectively destroy cancerous tissues.

Industrial Applications

- Catalyst Production :

- The compound is utilized in producing advanced materials and catalysts that are essential for various industrial processes. Its ability to facilitate chemical reactions makes it valuable in developing new catalytic systems.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid involves its interaction with biological molecules through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design. The compound can also interact with molecular targets such as serine proteases and kinases, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent patterns:

Key Observations :

Carbamoyl groups at the para position (e.g., 4-(N-methylaminocarbonyl)phenylboronic acid) increase hydrogen-bonding capacity, improving solubility in polar solvents .

Functional Group Diversity :

- The methylcarbamoyl group (-CONHMe) in the target compound introduces hydrogen-bonding sites, which may enhance binding in medicinal chemistry applications (e.g., enzyme inhibition) compared to esters (-COOEt) or methoxy groups .

- Methoxy groups (-OMe) are electron-donating, stabilizing boronic acids against protodeboronation in aqueous media .

Biological Activity

4-(Methylcarbamoyl)-2-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, particularly in the context of enzyme inhibition, making them valuable in drug design and development.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a methoxy group and a methylcarbamoyl group, along with a boronic acid moiety. This unique structure allows for diverse interactions with biological targets.

The mechanism of action for this compound primarily involves its role as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. Boronic acids can form reversible covalent bonds with diols, which is crucial for their function in biological systems.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors within the cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating significant potency compared to standard chemotherapeutics. The study concluded that the compound induces apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.

| Concentration (µM) | Cell Viability (%) | Apoptosis Markers |

|---|---|---|

| 0 | 100 | - |

| 5 | 85 | - |

| 10 | 70 | Increased cleaved caspase-3 |

| 20 | 50 | Increased PARP cleavage |

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using a broth microdilution method. The results indicated that the compound effectively inhibited bacterial growth at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Research Findings

Recent literature reviews and experimental studies highlight the versatility of this compound as a potential therapeutic agent. Its dual action as an anticancer and antimicrobial agent positions it as a candidate for further development in pharmacological applications.

Q & A

Q. What are the recommended analytical methods for assessing the purity of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid in synthetic chemistry research?

- Methodological Answer: Purity assessment should combine orthogonal techniques:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (254 nm) and a mobile phase of methanol/water (70:30 v/v) at 1.0 mL/min. Compare retention times against a certified reference standard .

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm structural integrity. Key signals include the methoxy proton (δ ~3.8 ppm) and methylcarbamoyl protons (δ ~2.9 ppm for N–CH) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode can verify molecular ion peaks (e.g., [M+H]) and detect impurities .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use in a fume hood to avoid inhalation of dust .

- Storage: Store in airtight containers at 2–8°C, away from oxidizers and moisture. Label containers with hazard warnings (e.g., skin/eye irritation) .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound when encountering low yields due to steric hindrance?

- Methodological Answer:

- Catalyst Selection: Use PdCl(dppf) or XPhos Pd G3, which tolerate bulky substrates. Catalyst loading of 2–5 mol% is typical .

- Solvent and Base: Employ tetrahydrofuran (THF) or dioxane with CsCO (2 equiv) to enhance solubility and deprotonation .

- Temperature: Increase reaction temperature to 80–100°C for 12–24 hours to overcome steric barriers .

- Microwave-Assisted Synthesis: Reduce reaction time (1–2 hours) while maintaining yields >80% under controlled microwave conditions (150 W, 100°C) .

Q. What strategies are effective for resolving discrepancies in reported solubility data of this compound across different studies?

- Methodological Answer:

- Controlled Solubility Testing: Prepare saturated solutions in DMSO, methanol, or THF at 25°C. Agitate for 24 hours, filter, and quantify dissolved compound via gravimetric analysis or UV-Vis spectroscopy .

- pH-Dependent Solubility: Test solubility in buffered solutions (pH 3–10) to assess ionizable groups (e.g., boronic acid and carbamoyl moieties) .

- Crystallinity Analysis: Use powder X-ray diffraction (PXRD) to identify polymorphic forms that may alter solubility profiles .

Q. How does the methylcarbamoyl substituent influence the electronic properties and reactivity of the phenylboronic acid core in nucleophilic addition reactions?

- Methodological Answer:

- Electronic Effects: The electron-withdrawing carbamoyl group reduces electron density on the boronic acid, lowering its pKa (estimated ~8.5 vs. ~9.2 for unsubstituted phenylboronic acids). This enhances electrophilicity in aqueous media, facilitating faster binding to diols (e.g., carbohydrates) .

- Steric Effects: The methyl group on the carbamoyl moiety introduces moderate steric hindrance, which can slow transmetalation in cross-coupling reactions but improve selectivity in biomolecular interactions .

- Computational Validation: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model charge distribution and predict reactivity trends .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under aqueous vs. anhydrous conditions?

- Methodological Answer:

- Stability Studies: Conduct accelerated degradation tests:

- Aqueous Stability: Dissolve in pH 7.4 PBS at 37°C. Monitor boronic acid hydrolysis via NMR over 72 hours .

- Anhydrous Stability: Store in dry DMSO under N. Assess decomposition by HPLC every 24 hours .

- Contradiction Resolution: Differences may arise from trace metal impurities (e.g., Cu) or moisture content. Use chelating agents (e.g., EDTA) or molecular sieves to standardize conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.